o-(Methoxycarboxy)phenylammonium hydrogen sulphate

Description

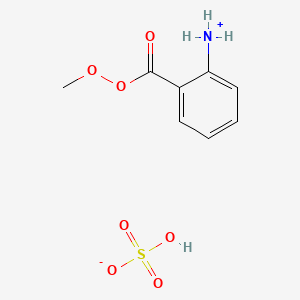

Structure

3D Structure of Parent

Properties

CAS No. |

93918-40-2 |

|---|---|

Molecular Formula |

C8H11NO7S |

Molecular Weight |

265.24 g/mol |

IUPAC Name |

hydrogen sulfate;(2-methylperoxycarbonylphenyl)azanium |

InChI |

InChI=1S/C8H9NO3.H2O4S/c1-11-12-8(10)6-4-2-3-5-7(6)9;1-5(2,3)4/h2-5H,9H2,1H3;(H2,1,2,3,4) |

InChI Key |

RUTQULZFERUQCN-UHFFFAOYSA-N |

Canonical SMILES |

COOC(=O)C1=CC=CC=C1[NH3+].OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Base Reaction

The most straightforward preparation involves the protonation of the o-(methoxycarboxy)phenylammonium base with sulfuric acid to form the hydrogen sulfate salt. This method typically includes:

- Dissolving the o-(methoxycarboxy)phenylammonium base in an appropriate solvent (e.g., water or alcohol).

- Slowly adding concentrated sulfuric acid under controlled temperature conditions to avoid decomposition.

- Stirring the mixture until complete salt formation is confirmed by analytical methods such as thin-layer chromatography (TLC) or NMR.

- Isolating the product by crystallization or evaporation of the solvent.

This method is supported by general procedures for preparing ammonium hydrogen sulfates, where the ammonium compound is reacted with sulfuric acid, often in aqueous media.

Quaternary Ammonium Salt Conversion

A more specialized method involves the conversion of a quaternary ammonium salt precursor into the hydrogen sulfate salt:

- A quaternary ammonium iodide or bromide salt of the o-(methoxycarboxy)phenylammonium is reacted with sulfuric acid in the presence of hydrogen peroxide in aqueous solution.

- This reaction facilitates the exchange of the halide ion with the hydrogen sulfate ion, yielding the desired hydrogen sulfate salt.

- The reaction is typically carried out under mild heating and stirring conditions.

- The product is purified by recrystallization from suitable solvents such as ethanol or methyl isobutyl ketone.

This approach is described in patents for preparing crystalline hydrogensulfates of quaternary ammonium compounds, emphasizing the use of sulfuric acid and hydrogen peroxide to achieve high purity and yield.

Immobilized Catalyst-Assisted Synthesis

Recent research has demonstrated the use of alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles as a catalyst for multi-component reactions, which can be adapted for the synthesis of ammonium hydrogen sulfate salts:

- The catalyst facilitates the protonation and salt formation under ultrasonic irradiation at elevated temperatures (around 100 °C).

- The reaction mixture typically includes the ammonium precursor, sulfuric acid source, and solvent such as DMF.

- After reaction completion, the product is isolated by solvent evaporation and recrystallization.

- Scale-up experiments have shown consistent yields (around 85-88%) with reaction times between 2.9 to 4 hours.

Though this method is more commonly applied to multi-component organic syntheses, it provides a modern, efficient route for preparing ammonium hydrogen sulfate salts with high purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Acid-Base Reaction | o-(Methoxycarboxy)phenylammonium + H2SO4 | Room temp to mild heating, aqueous/alcoholic solvent | 80-90* | Simple, classical method, easy purification |

| Quaternary Ammonium Salt Conversion | Quaternary ammonium iodide/bromide + H2SO4 + H2O2 | Mild heating, aqueous solution | 85-95* | High purity, requires precursor salt |

| Catalyst-Assisted Ultrasonic | Ammonium precursor + H2SO4 + Fe3O4@SiO2 catalyst | 100 °C, ultrasonic irradiation | 85-88 | Efficient, scalable, modern catalytic method |

*Yields are approximate based on analogous ammonium hydrogen sulfate preparations and patent data.

Research Findings and Notes

- The direct acid-base reaction is the most commonly employed due to its simplicity and cost-effectiveness.

- The quaternary ammonium salt conversion method provides a route to highly pure crystalline hydrogen sulfate salts, useful in analytical and preparative chemistry.

- The use of immobilized catalysts on magnetic nanoparticles represents an innovative approach that enhances reaction rates and facilitates catalyst recovery, aligning with green chemistry principles.

- Reaction monitoring by TLC, NMR, and recrystallization techniques are critical for ensuring product purity.

- Scale-up studies confirm the robustness of these methods for industrial or laboratory-scale synthesis.

Chemical Reactions Analysis

o-(Methoxycarboxy)phenylammonium hydrogen sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as or , leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of amines or alcohols.

Scientific Research Applications

Organic Synthesis

o-(Methoxycarboxy)phenylammonium hydrogen sulphate plays a crucial role in organic synthesis. Its unique functional groups allow it to participate in various chemical transformations, making it valuable for developing new compounds. It can serve as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Biological Interaction Studies

Research has focused on the interactions of this compound within biological systems. These studies are essential for understanding its potential therapeutic roles, particularly in pharmacology. The compound's behavior in biological environments can provide insights into its efficacy and safety as a drug candidate.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of o-(Methoxycarboxy)phenylammonium hydrogen sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarboxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Phenylsulfates (e.g., O-Methoxycatechol-O-Sulphate)

Phenylsulfates, such as O-methoxycatechol-O-sulphate, feature a sulfate group (-OSO₃⁻) directly conjugated to a phenyl ring. Key differences include:

The ammonium group in the target compound enhances its ionic interactions, making it more soluble in aqueous media compared to phenylsulfates, which often require enzymatic conjugation for solubility .

Comparison with Quaternary Methylsulfonylammonium Salts

Quaternary methylsulfonylammonium salts (e.g., fluorosulfonate derivatives) share ionic characteristics but differ in stability and reactivity:

The methoxycarboxy group in the target compound introduces susceptibility to hydrolysis under acidic or basic conditions, unlike the robust sulfonyl-based salts .

Comparison with Benzenesulfonic Acid Derivatives

Benzenesulfonic acids (e.g., p-toluenesulfonic acid) are strong acids used as catalysts. Contrasts include:

| Property | o-(Methoxycarboxy)phenylammonium HSO₄⁻ | Benzenesulfonic Acid Derivatives |

|---|---|---|

| Acidity | Weak (HSO₄⁻ as counterion) | Strong (sulfonic acid group) |

| Application | Ionic liquid precursor | Catalysis, surfactants |

The ammonium-hydrogen sulphate pairing provides buffering capacity, whereas benzenesulfonic acids are preferred for strong acid catalysis.

Research Findings and Gaps

- Synthesis : The compound’s synthesis likely involves esterification of o-hydroxybenzoic acid followed by quaternization with H₂SO₄, analogous to methods for phenylsulfates .

- Stability : Hydrolysis of the methoxycarboxy group at extreme pH values may limit its utility compared to sulfonamide or sulfone analogs .

- Biological Data: No direct studies on cytokinin-like activity (cf. phenylammonium lyase in ), though ammonium groups in plant systems modulate stress responses .

Biological Activity

o-(Methoxycarboxy)phenylammonium hydrogen sulphate is a compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The chemical formula of this compound is with a molecular weight of 233.25 g/mol. It is classified under ammonium salts and exhibits unique structural characteristics that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H11NO7S |

| Molecular Weight | 233.25 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

Research indicates that this compound may influence various biological pathways due to its structural characteristics. Its potential interactions with cellular receptors and enzymes could lead to significant physiological effects.

- Receptor Interaction : The compound may interact with specific receptors in the body, potentially influencing hormonal pathways.

- Enzymatic Activity : There is evidence suggesting that it may inhibit certain enzymes, affecting metabolic processes.

Case Studies and Research Findings

- Toxicological Studies : A study highlighted the toxicological profile of compounds related to hydrogen sulfide, which shares some chemical properties with this compound. The study reported that exposure to similar compounds can lead to significant neurological effects, emphasizing the need for careful evaluation of this compound's safety profile .

- Endocrine Disruption : Related compounds have shown weak estrogenic and antiandrogenic activities, which raises concerns about their potential endocrine-disrupting effects. For instance, methoxychlor, an insecticide, has been studied for its effects on testosterone production in Leydig cells, suggesting that this compound could exhibit similar properties .

Table 2: Summary of Biological Effects

| Study Type | Findings |

|---|---|

| Toxicological Study | Neurological effects observed in related compounds |

| Endocrine Disruption Study | Weak estrogenic and antiandrogenic activities noted |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-(Methoxycarboxy)phenylammonium hydrogen sulphate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling methoxycarboxy groups to phenylammonium precursors under acidic conditions. Key variables include stoichiometric ratios (e.g., sulfonic acid to phenylamine derivatives), temperature (40–80°C), and solvent polarity. For example, analogous compounds like 4-(Alkoxy)benzenaminium hydrogen sulphate achieved yields of 71–92% via phase-transfer catalysis in dichloromethane with benzyltriethylammonium chloride . Optimization requires monitoring pH and intermediate stability using HPLC or NMR.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms methoxycarboxy and ammonium hydrogen sulphate moieties.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities.

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability, critical for storage protocols.

- Reference methodologies align with studies on phenylammonium lyase stability under varying salinity and cytokinin treatments .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent due to the hydrolysis of the methoxycarboxy group. Below pH 3, protonation of the sulphate moiety reduces solubility, while above pH 7, ester cleavage occurs. Accelerated stability testing (40°C/75% RH) combined with kinetic modeling (Arrhenius plots) predicts degradation pathways. Comparable ammonium salts show t (time to 90% stability) of 14 days at pH 5 .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. For example, in polar aprotic solvents (e.g., DMF), the sulphate group may act as a leaving group, whereas in water, hydrogen bonding stabilizes intermediates. Computational studies (DFT) can model transition states to identify dominant pathways. Confounding variables like trace metal ions (from catalysts) should be quantified via ICP-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to targets like phenylammonium lyase. Parameterization should include partial charges from QM/MM calculations. Validation requires correlating in silico results with experimental IC values from enzyme assays. Studies on cytokinin-induced hydrogen peroxide reduction in barley roots provide a framework for validating redox interactions .

Q. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?

- Methodological Answer :

- Step 1 : Verify computational parameters (basis sets, solvation models) in DFT simulations (e.g., Gaussian 16).

- Step 2 : Cross-validate NMR chemical shifts using databases (e.g., SDBS) and adjust for solvent effects.

- Step 3 : Replicate experiments under inert atmospheres to rule out oxidation artifacts.

- Theoretical frameworks from evidence-based inquiry emphasize linking discrepancies to methodological choices (e.g., relaxation delays in NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.